Cas no 1451370-49-2 (tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate)
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate
- Carbamic acid, N-[(1S)-1-[(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
-
- MDL: MFCD33022195
- Inchi: 1S/C16H20ClIN4O2/c1-5-6-10(21-15(23)24-16(2,3)4)7-22-8-11(18)12-13(17)19-9-20-14(12)22/h5,8-10H,1,6-7H2,2-4H3,(H,21,23)/t10-/m0/s1
- InChI Key: CNQPKDQMJKJBSY-JTQLQIEISA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@H](CN1C2C(C(I)=C1)=C(Cl)N=CN=2)CC=C
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- Boiling Point: 547.6±50.0 °C(Predicted)
- pka: 11.29±0.46(Predicted)
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1003618-1g |
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate |
1451370-49-2 | 95% | 1g |
$1500 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1003618-1g |
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate |
1451370-49-2 | 95% | 1g |
$1500 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1003618-1g |
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate |
1451370-49-2 | 95% | 1g |
$1500 | 2025-02-26 |
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate Related Literature
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate
Introduction to tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate (CAS No. 1451370-49-2)
tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate (CAS No. 1451370-49-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a tert-butyl carbamate group and a substituted pyrrolo[2,3-d]pyrimidine core makes this compound particularly interesting for its potential therapeutic applications.
The structure of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate is characterized by a chiral center at the pentenyl moiety, which imparts enantiomeric specificity to the molecule. The (S)-configuration is crucial for its biological activity and pharmacological profile. The iodine substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring enhances the compound's reactivity and provides a handle for further chemical modifications, making it a valuable intermediate in drug discovery processes.
Recent studies have highlighted the potential of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by targeting key viral enzymes, such as RNA-dependent RNA polymerase (RdRp).
In addition to its antiviral properties, tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The selective toxicity towards cancer cells is attributed to its ability to interfere with specific signaling pathways that are often dysregulated in cancer cells.
The pharmacokinetic properties of tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-y l)pent -4-en -2 - yl )carbamat e have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its development as a therapeutic agent. The compound's high lipophilicity and low molecular weight contribute to its good oral bioavailability and tissue penetration.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl (S)-(1-(4-chloro -5 - iodo - 7 H - pyrrolo [ 2 , 3 - d ] pyrimidin - 7 - yl ) pent - 4 - en - 2 - yl ) carbamate in treating various diseases. Early results from Phase I trials have shown promising outcomes with minimal adverse effects reported. These findings underscore the compound's potential as a novel therapeutic agent with broad-spectrum activity.
In conclusion, tert-butyl (S)-(1-(4-chloro -5 - iodo - 7 H - pyrrolo [ 2 , 3 - d ] pyrimidin - 7 - yl ) pent - 4 - en - 2 - yl ) carbamate (CAS No. 1451370 - 49 - 2) represents a promising candidate in the development of new drugs for treating viral infections and cancer. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.
1451370-49-2 (tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)